6-Cyclopropyl-2,3-dihydro-1,4-benzodioxine
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Overview
Description
6-Cyclopropyl-2,3-dihydrobenzo[b][1,4]dioxine is an organic compound that belongs to the class of benzodioxines. This compound is characterized by the presence of a cyclopropyl group attached to the benzodioxine ring system. It has a molecular formula of C11H12O2 and a molecular weight of 176.21 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-2,3-dihydrobenzo[b][1,4]dioxine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl bromide with 2,3-dihydrobenzo[b][1,4]dioxine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 6-Cyclopropyl-2,3-dihydrobenzo[b][1,4]dioxine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-2,3-dihydrobenzo[b][1,4]dioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodioxine ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzodioxine derivatives .
Scientific Research Applications
6-Cyclopropyl-2,3-dihydrobenzo[b][1,4]dioxine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair processes. The compound binds to the active site of PARP1, inhibiting its activity and thereby affecting DNA repair pathways . This mechanism is of particular interest in cancer research, where PARP1 inhibitors are being developed as potential anticancer agents .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxine: Lacks the cyclopropyl group but shares the benzodioxine core structure.
6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine: Contains a bromine atom instead of a cyclopropyl group.
2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide: A derivative with a carboxamide group at the 5-position.
Uniqueness
6-Cyclopropyl-2,3-dihydrobenzo[b][1,4]dioxine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity to molecular targets, and overall biological activity .
Properties
Molecular Formula |
C11H12O2 |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
6-cyclopropyl-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C11H12O2/c1-2-8(1)9-3-4-10-11(7-9)13-6-5-12-10/h3-4,7-8H,1-2,5-6H2 |
InChI Key |
BMPBWMBFLXFGTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
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